molecular formula C12H19Br B032818 1-Bromo-3-ethyladamantane CAS No. 878-61-5

1-Bromo-3-ethyladamantane

Cat. No. B032818
CAS RN: 878-61-5
M. Wt: 243.18 g/mol
InChI Key: QUUCNKWMKRZRGC-UHFFFAOYSA-N
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Patent
US04346112

Procedure details

1-Bromo-3-ethyladamantane was prepared from 1-ethyladamantane (K. Gerzon et al, J. Med. Chem., 6, 760, 1963) by stirring 0.944 grams (5.76 mmol) of 1-ethyladamantane with 10 ml of liquid bromine for 4 hours, over which time the temperature was increased to reflux. The heat was removed and after cooling, a 40 ml portion of carbon tetrachloride was added. The mixture was poured into 120 ml of ice water and enough solid sodium sulfite was added with stirring to destroy the excess bromine. The layers were separated and the aqueous phase was extracted with three portions of carbon tetrachloride. The combined extracts were washed with water, then 5% aqueous sodium bicarbonate solution, then dried over magnesium sulfate (anhydrous). Evaporation of solvent yielded a yellow liquid which was distilled to afford 1.263 grams (90.3%) of 1-bromo-3-ethyladamantane, bp 114°-115° C. (3.5 mm).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.944 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]12[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][CH:5]([CH2:6]3)[CH2:4]1)[CH2:10]2)[CH3:2].[Br:13]Br>>[Br:13][C:5]12[CH2:11][CH:9]3[CH2:8][CH:7]([CH2:12][C:3]([CH2:1][CH3:2])([CH2:10]3)[CH2:4]1)[CH2:6]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C12CC3CC(CC(C1)C3)C2
Step Two
Name
Quantity
0.944 g
Type
reactant
Smiles
C(C)C12CC3CC(CC(C1)C3)C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
liquid
Quantity
10 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
over which time the temperature was increased
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
The heat was removed
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
ADDITION
Type
ADDITION
Details
a 40 ml portion of carbon tetrachloride was added
ADDITION
Type
ADDITION
Details
The mixture was poured into 120 ml of ice water and enough solid sodium sulfite
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to destroy the excess bromine
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with three portions of carbon tetrachloride
WASH
Type
WASH
Details
The combined extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
5% aqueous sodium bicarbonate solution, then dried over magnesium sulfate (anhydrous)
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent
CUSTOM
Type
CUSTOM
Details
yielded a yellow liquid which
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Name
Type
product
Smiles
BrC12CC3(CC(CC(C1)C3)C2)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.263 g
YIELD: PERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.